CaM Binding Affinity vs Chlorpromazine
In a fluorescence polarization-based calmodulin binding assay, (S)-O-Methylencecalinol (compound 10) demonstrated binding to CaM with higher affinity than chlorpromazine, a well-established CaM inhibitor [1]. The study directly compared four Ageratina-derived compounds (8, 10, 11, 12) against the chlorpromazine baseline, confirming superior target engagement for the natural chromene scaffold. However, precise Ki or IC50 values were not reported in the primary publication, limiting precise rank-ordering among the chromene series [1].
| Evidence Dimension | Calmodulin binding affinity |
|---|---|
| Target Compound Data | Bound to CaM with higher affinity than chlorpromazine (quantitative value not reported) |
| Comparator Or Baseline | Chlorpromazine (CaM inhibitor) |
| Quantified Difference | Higher affinity (exact fold difference not specified) |
| Conditions | Fluorescence polarization assay; CaM from bovine brain |
Why This Matters
Selection of (S)-O-Methylencecalinol over chlorpromazine may be warranted when a plant-derived, non-phenothiazine CaM-binding probe is required to avoid off-target dopamine receptor antagonism.
- [1] Gutiérrez-González JA, Pérez-Vásquez A, González-Andrade M, Galano A, Villaseñor JL, Mata R. Calmodulin-Targeting Molecules from Ageratina grandifolia. J Nat Prod. 2023;86(11):2562-2570. View Source
